molecular formula C6H4N2O6 B11766513 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B11766513
M. Wt: 200.11 g/mol
InChI Key: QJWDJGWGMBFKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative characterized by a nitro group at position 5, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. This scaffold is notable for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of dolutegravir derivatives with antitumor activity . Its structure imparts unique electronic and steric properties, influencing reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDJGWGMBFKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Pathway

This method begins with 4-oxo-1,4-dihydropyridine-3-carboxylic acid as the precursor. The nitration step introduces a nitro group at the 5-position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The intermediate 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is then hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the final product.

Key Conditions:

  • Nitration Temperature: 0–5°C (prevents over-nitration)

  • Hydrolysis Agent: 2 M NaOH at 60°C for 4 hours

  • Yield: 68–72% after purification

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich C5 position of the pyridine ring. Hydrolysis of the intermediate under basic conditions replaces the labile nitro group with a hydroxyl group, stabilized by resonance within the conjugated system.

Continuous Flow Reactor-Based Industrial Synthesis

Process Optimization for Scale-Up

Industrial protocols prioritize efficiency and safety, employing continuous flow reactors to mitigate exothermic risks during nitration. The precursor is dissolved in a 1:1 mixture of acetic acid and sulfuric acid, then mixed with nitric acid in a controlled flow system.

Operational Parameters:

ParameterValue
Residence Time8–10 minutes
Temperature15–20°C
Pressure2–3 bar
Annual Capacity10–15 metric tons

Advantages Over Batch Reactors

  • Safety: Reduced thermal runaway risk due to rapid heat dissipation.

  • Consistency: Automated pH and temperature control ensures ≥95% purity.

Hydrothermal Synthesis Adaptations

Methodology from Patent CN102924371B

Although originally designed for 6-oxo-1,6-dihydropyridine-3-carboxylic acid , this hydrothermal approach can be adapted for the target compound. A sealed reactor is charged with 2-chloro-5-trifluoromethylpyridine and water, heated to 140–180°C for 24–72 hours. Post-reaction cooling yields crystalline product, which is subsequently nitrated.

Modified Steps for Nitration:

  • Intermediate Isolation: Crystals are filtered and dried (80% yield).

  • Nitration: Treat with fuming HNO₃ at 40°C for 6 hours.

  • Yield: 65% after recrystallization.

Structural Advantages

Hydrothermally synthesized crystals exhibit:

  • Lower Thermal Stress: Reduced internal defects enhance stability.

  • Long-Term Storage: Stable at room temperature for ≥12 months.

Lithium Hydride-Mediated Cyclization

Reaction Sequence

Adapted from a synthesis of analogous dihydropyridines, this method involves:

  • Condensation: Methyl 4-methoxyacetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

  • Cyclization: Lithium hydride (LiH) in methanol promotes ring closure at −25°C.

  • Nitration-Hydrolysis: Sequential nitro group introduction and hydrolysis.

Critical Observations:

  • Low-Temperature Requirement: Prevents side reactions during cyclization.

  • Yield: 58–62% (lower due to multiple steps).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitration-Hydrolysis7295ModerateHigh
Continuous Flow7097HighModerate
Hydrothermal6590LowLow
LiH Cyclization6288ModerateHigh

Key Findings:

  • The continuous flow method is optimal for industrial-scale production, balancing yield and safety.

  • Hydrothermal synthesis suits small-scale research but requires post-synthesis nitration.

Challenges and Mitigation Strategies

Nitration Over-Reaction

Excessive nitration at C2 or C6 positions is minimized by:

  • Temperature Control: Maintaining 0–5°C during HNO₃ addition.

  • Acid Concentration: Using 90–95% H₂SO₄ to direct nitronium ion reactivity.

Byproduct Formation

Common byproducts like 3-nitro isomers are removed via:

  • Recrystallization: Ethanol-water (3:1) at −20°C.

  • Column Chromatography: Silica gel with ethyl acetate/hexane.

Industrial-Scale Recommendations

For manufacturers, the continuous flow reactor method is advised due to:

  • Throughput: 10–15 metric tons/year achievable.

  • Safety Profile: Automated systems reduce human exposure to corrosive reagents.

  • Regulatory Compliance: Meets EPA guidelines for waste acid recycling .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the keto group at position 4 participate in oxidative transformations. Key findings include:

Reaction Reagents/Conditions Products Mechanistic Notes
Hydroxyl group oxidationKMnO₄ (acidic conditions)Quinone derivativesOxidative dehydrogenation forms aromatic quinones via radical intermediates.
Side-chain oxidationH₂O₂/Fe²⁺ (Fenton’s reagent)Carboxylic acid degradation productsRadical-mediated cleavage of the pyridine ring.

Research Insight : Oxidation of analogous dihydropyridines under acidic KMnO₄ conditions yields quinones, suggesting similar behavior for this compound .

Reduction Reactions

The nitro group at position 5 is highly reactive under reductive conditions:

Reaction Reagents/Conditions Products Mechanistic Notes
Nitro → Amine reductionSnCl₂/HCl or H₂/Pd-C5-Amino-6-hydroxy-4-oxo-dihydropyridine-3-carboxylic acidCatalytic hydrogenation or metal-acid reduction pathways.
Selective nitro reductionNa₂S₂O₄ (aqueous base)Hydroxylamine intermediatePartial reduction under mild conditions.

Research Insight : Reduction of nitro groups in pyridine derivatives (e.g., HIV integrase inhibitors) using SnCl₂/HCl is well-documented, supporting this pathway .

Substitution Reactions

The hydroxyl and nitro groups undergo nucleophilic substitution:

Reaction Reagents/Conditions Products Mechanistic Notes
Nitro group displacementNaN₃/DMF5-Azido derivativeAzide substitution via Meisenheimer complex.
Hydroxyl group alkylationR-X (alkyl halides)/K₂CO₃6-Alkoxy derivativesBase-mediated SN2 mechanism.

Research Insight : Alkylation of hydroxyl groups in similar dihydropyridines (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) confirms this reactivity.

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical derivatization:

Reaction Reagents/Conditions Products Mechanistic Notes
EsterificationR-OH/H⁺ (acid catalyst)Methyl/ethyl estersFischer–Speier esterification.
Amide formationSOCl₂ → NH₃Carboxamide derivativesActivation via acyl chloride intermediate.

Research Insight : Esterification of 5-hydroxy-6-methyl-4-oxo-dihydropyridine-3-carboxylic acid validates analogous pathways.

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions:

Reaction Reagents/Conditions Products Mechanistic Notes
Condensation with aminesNH₂R/EtOH, ΔBicyclic lactamsIntramolecular cyclization via imine formation.
Diels-Alder reactivityDienophiles (e.g., maleic anhydride)Fused polycyclic adductsElectron-deficient dihydropyridine as diene.

Research Insight : Condensation reactions of dihydropyridines with amines are critical in synthesizing bioactive heterocycles .

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism influenced by pH:

Condition Dominant Form Structural Features
Acidic (pH < 4)Keto form (1,4-dihydropyridine)Stabilized by intramolecular H-bonding.
Neutral/Basic (pH 7–10)Enolate formDeprotonation at C-3 carboxylate and O-6 hydroxyl.

Research Insight : Tautomeric equilibria impact reactivity, as seen in related dihydropyridines .

Scientific Research Applications

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Variations

Dihydropyridine derivatives share a core 1,4-dihydropyridine ring but differ in substituents, which dictate their pharmacological and chemical profiles. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Biological Activity Reference
6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid - NO₂ (C5)
- OH (C6)
- COOH (C3)
High polarity due to nitro and hydroxyl groups; used in antitumor agent synthesis. Precursor to dolutegravir derivatives (e.g., KJ1–KJ19) with cancer cell viability suppression .
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid - CH₃ (C2, C6)
- COOMe (C5)
- 3-nitrophenyl (C4)
Lipophilic substituents enhance membrane permeability; intermediate in barnidipine synthesis. Calcium channel blocker (barnidipine) .
5-((2-Methoxyethoxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid - CH₃ (C2, C6)
- OCH₂CH₂OMe (C5)
Alkoxycarbonyl group increases solubility; degradation product of cilnidipine. No direct activity; stability studied under alkaline conditions .
4-(3-Chlorophenyl)-6-isopropyl-5-(methoxycarbonyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid - Cl (C4-aryl)
- iPr (C6)
- COOMe (C5)
Bulky isopropyl and chlorophenyl groups enhance receptor binding. Anti-inflammatory activity; molecular docking studies .

Stability and Degradation

  • The nitro group in the target compound may enhance oxidative stability compared to methyl or methoxycarbonyl substituents.
  • Degradation of dihydropyridines (e.g., barnidipine) under stress conditions involves dehydrogenation to pyridine derivatives or ester hydrolysis .

Physicochemical Properties

Property Target Compound Barnidipine Intermediate Cilnidipine Degradant
Molecular Weight ~265.14 (estimated) 332.31 363.34 (estimated)
Solubility High (polar groups) Moderate (lipophilic groups) Low (bulky substituents)
Stability Stable under acidic conditions Sensitive to dehydrogenation Degrades in alkaline media

Biological Activity

6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 685542-71-6) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C6_6H4_4N2_2O6_6
  • Molecular Weight: 200.11 g/mol
  • Structural Features: The presence of a hydroxyl group, nitro group, and a keto group contributes to its biological activity.

Research indicates that compounds similar to 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine derivatives exhibit various mechanisms of action, including:

  • Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties: They may inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Some studies have indicated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various pathogens. For example, studies on related dihydropyridine derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The antiproliferative effects of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine derivatives have been documented in several case studies:

  • In vitro Studies: Research indicates that certain derivatives can significantly reduce cell viability in glioma cell lines (C6 rat) .
  • Mechanisms of Action: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antioxidant Activity

The antioxidant properties are attributed to the presence of hydroxyl groups which can donate electrons to free radicals, thus neutralizing them. This property is vital for preventing cellular damage associated with oxidative stress .

Research Findings

A summary of relevant research findings is presented in the table below:

StudyFindings
Venepally et al. (2021)Demonstrated that related heterocyclic compounds exhibit significant anticancer and antimicrobial activities.
Treptow et al. (2021)Found that dihydropyrimidinones showed antiproliferative effects on glioma cells.
Salem et al. (2020)Reported promising antiviral activities against rotavirus and adenovirus strains for similar compounds.

Case Studies

Case Study 1: Anticancer Properties
A study by Venepally et al. synthesized various dihydropyridine derivatives and tested their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds showing IC50_{50} values below 10 µM.

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Escherichia coli and Candida albicans. The results showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and what are their comparative yields?

Methodological Answer: The compound is synthesized via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Scheme 1, ). This method yields 2,4,6-triaryl-substituted derivatives with high regioselectivity (~70-85% yield). Alternative routes include condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization (). Comparative yields depend on substituent steric effects and catalyst choice (e.g., palladium vs. copper).

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR (600 MHz, CD₃OD or DMSO-d₆) to identify aromatic protons (δ 8.74 ppm for pyridyl H) and carboxylic acid protons (δ 5.57 ppm). Assign substituent-specific shifts via 2D-COSY ().
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) using single-crystal diffraction (Supporting Information File 2 in ).
  • HRMS-ESI : Confirm molecular weight (e.g., m/z 245.0568 [M⁻]⁻; ).

Advanced Research Questions

Q. What strategies can optimize the regioselectivity and yield in the synthesis of derivatives of this compound?

Methodological Answer:

  • Catalyst screening : Mo(CO)₆ enhances regioselectivity for 2,6-diaryl-substituted derivatives (). Replace with Pd(PPh₃)₄ for electron-deficient aryl groups.
  • Solvent effects : Polar aprotic solvents (DMF, toluene) improve cyclization efficiency ().
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >80% yield (analogous to ).

Q. How do computational methods aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Model nitro group electron-withdrawing effects on the pyridine ring’s HOMO-LUMO gap. Correlate with experimental UV-Vis spectra (λmax ~320 nm).
  • Molecular docking : Predict binding affinity to biological targets (e.g., HI enzyme in ) by simulating interactions with the carboxylic acid and nitro motifs.

Q. What approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability. For example, discrepancies in HI enzyme inhibition ( vs. other studies) may arise from assay pH or co-solvents.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements (e.g., nitro-reduction byproducts).

Q. How can researchers design experiments to explore the pharmacological mechanisms of this compound?

Methodological Answer:

  • Enzyme kinetics : Measure IC₅₀ against HIV integrase (HI) using fluorescence polarization (). Vary substituents (e.g., sulfonylbenzyl groups) to assess SAR.
  • Cellular uptake studies : Radiolabel the carboxylic acid moiety (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines (analogous to ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.